molecular formula C10H7BrN2 B3266994 4-Bromo-3-(pyridin-3-yl)pyridine CAS No. 440112-19-6

4-Bromo-3-(pyridin-3-yl)pyridine

Cat. No.: B3266994
CAS No.: 440112-19-6
M. Wt: 235.08 g/mol
InChI Key: KMVFNQFZKBJTMI-UHFFFAOYSA-N
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Description

4-Bromo-3-(pyridin-3-yl)pyridine is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the CAS Number 440112-19-6 and a molecular formula of C 10 H 7 BrN 2 , it has a molecular weight of 235.08 . This compound features a brominated bipyridine structure, making it a versatile intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination . Pyridine-based scaffolds are widely investigated in the development of bioactive molecules; for instance, recent studies highlight the role of novel pyridine derivatives as tyrosinase inhibitors, underscoring the value of such structures in biochemical probe and drug candidate synthesis . Researchers can utilize this brominated heterocycle to incorporate the 3-pyridyl biaryl motif into larger, more complex molecules. The product is presented with detailed quality control data and is handled with cold-chain transportation to ensure stability. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-5-13-7-9(10)8-2-1-4-12-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFNQFZKBJTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Pyridin 3 Yl Pyridine and Analogues

Precursor Synthesis and Halogenation Strategies

The introduction of a bromine atom onto a bipyridine scaffold is a key step in synthesizing compounds like 4-bromo-3-(pyridin-3-yl)pyridine. This can be achieved through direct bromination or more controlled regioselective methods.

Direct bromination of bipyridine systems can be a straightforward approach, though it often suffers from a lack of selectivity, leading to a mixture of products. nih.gov The reaction of a bipyridine, such as 3,3'-bipyridine (B1266100), with a brominating agent like molecular bromine (Br₂) can result in substitution at various positions on the pyridine (B92270) rings. The inherent reactivity of the pyridine ring positions influences the outcome, often leading to polybrominated species or isomers that are difficult to separate. nih.gov

For instance, the electrophilic bromination of pyridine itself typically requires harsh conditions and can lead to a mixture of brominated pyridines. google.com In bipyridine systems, the electronic nature of one ring influences the reactivity of the other, further complicating direct bromination outcomes. The use of N-bromosuccinimide (NBS) is a common alternative for bromination, sometimes offering milder reaction conditions. d-nb.inforesearchgate.net However, without directing groups, achieving regioselectivity for the 4-position in a 3,3'-bipyridine system remains a significant challenge. nih.gov

To overcome the selectivity issues of direct bromination, various regioselective techniques have been developed. These methods often involve the use of activating or directing groups to control the position of bromination. One common strategy involves a Sandmeyer-type reaction starting from an aminopyridine precursor. For example, a 4-amino-3-(pyridin-3-yl)pyridine precursor could be diazotized and subsequently treated with a bromide source, such as copper(I) bromide, to install the bromine atom at the desired C4 position. A similar approach has been demonstrated for the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine. google.comchemicalbook.com

Another approach to achieve regioselectivity is through directed ortho-metalation, where a functional group on the pyridine ring directs a metalating agent to a specific adjacent position, which can then be quenched with a bromine source. While effective, this method requires the presence of a suitable directing group.

Furthermore, modern methods for regioselective bromination utilize specific reagents and catalysts. For example, bromodimethylsulfonium bromide (BDMS) has been shown to be an effective and regioselective reagent for the α-monobromination of certain ketones under mild conditions, highlighting the ongoing development of selective brominating agents. acs.org The use of a bromide/bromate couple in an acidic medium also provides a practical alternative for regioselective bromination of various organic substrates. rsc.org For complex molecules, controlling the regioselectivity of halogenation can be non-trivial, often leading to undesired isomers based on the inherent reactivity of the aromatic substrate. acs.org

Carbon-Carbon Bond Formation Reactions for Bipyridine Assembly

An alternative and often more controlled route to this compound and its analogues is the construction of the bipyridine core through carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. bohrium.comorgsyn.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. nih.gov These reactions offer a versatile and efficient means to construct complex molecules like substituted bipyridines from simpler, readily available building blocks. mdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron reagents. nih.govlibretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of 3-pyridylboronic acid with a 3,4-dibromopyridine. The selectivity of the coupling would be crucial, favoring reaction at the more reactive 3-position over the 4-position of the dibromopyridine. Alternatively, coupling 4-bromo-3-pyridylboronic acid with 3-bromopyridine (B30812) could also yield the desired product. rsc.org The choice of palladium catalyst, ligand, and base is critical for optimizing the reaction yield and selectivity. mdpi.comrsc.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

Reactant 1Reactant 2CatalystBaseSolventYieldReference
Aryl/Heteroaryl Boronic Acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
3-Pyridineboronic acid N-phenyldiethanolamine esterBromopyridinesPdCl₂(PPh₃)₂Not specifiedNot specifiedGood mdpi.com
3-Pyridylboronic acid derivativesBromopyridinesPalladium catalyst with imidazolium (B1220033) salt ligandNot specifiedNot specifiedHigh mdpi.com

The Negishi and Stille couplings are powerful alternatives to the Suzuki-Miyaura reaction for bipyridine synthesis. bohrium.comorgsyn.org

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. orgsyn.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The synthesis of this compound via Negishi coupling could involve the reaction of a 3-pyridylzinc halide with 3,4-dibromopyridine. The preparation of the organozinc reagent is a key step, often achieved through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organohalide. orgsyn.org

Table 2: Example Conditions for Negishi Coupling in Bipyridine Synthesis

Reactant 1Reactant 2CatalystConditionsYieldReference
2-Pyridyl zinc bromide2-Bromopyridine derivativesNi/Al₂O₃–SiO₂ or Pd/Al₂O₃Microwave irradiation (300 W), 1hDramatically enhanced mdpi.com
Organozinc pyridyl reagents2-Bromo- and 2-chloropyridinesTetrakis(triphenylphosphine)palladium(0)Room temperature for bromo-pyridines50-98% organic-chemistry.org

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organohalide. wikipedia.org This reaction is highly versatile and can proceed where Suzuki couplings might be less effective. mdpi.com A synthetic route to this compound could involve the coupling of 3-(tributylstannyl)pyridine (B1335939) with 3,4-dibromopyridine. A significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts, which can complicate purification. mdpi.comorganic-chemistry.org

Table 3: Example Conditions for Stille Coupling in Bipyridine Synthesis

Reactant 1Reactant 2CatalystConditionsYieldReference
Stannylated pyridinesBromopyridinesPdCl₂(PPh₃)₂Not specifiedNot specified mdpi.compreprints.org
2,5-Dibromopyridine2-TrimethylstannylpyridineNot specifiedNot specified70-90% acs.org
3- or 2-stannylpyridinesBromopyridinesCyclopalladated ferrocenylimine with tricyclohexylphosphineCuI (additive), CsF (base)Not specified preprints.org

Palladium-Catalyzed Cross-Coupling Approaches

C-H Activation and Direct Arylation Methods

A promising strategy for synthesizing bipyridines involves the direct functionalization of C-H bonds. This method offers a more atom-economical and efficient alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. beilstein-journals.org

Palladium-catalyzed C-H activation has emerged as a powerful tool. For instance, the direct C-3 arylation of pyridine has been achieved using palladium catalysts, leading to the formation of 3,3'-bipyridines. researchgate.netmdpi.com This approach has been instrumental in the concise synthesis of various pyridine-based drug molecules. preprints.org Another notable advancement is the palladium-catalyzed direct arylation of pyridine N-oxides with coupling partners like 2-bromoacetanilides, expanding the scope of accessible substituted bipyridines. nih.gov Mechanistic studies suggest that these direct arylations can proceed through cooperative catalysis between two distinct palladium centers, where C-H activation occurs at one metal center and functionalization at another. nih.gov

Recent research has also focused on the C-H activation of pyridine N-oxides to create cationically charged azaarenes, including bipyridine derivatives. rsc.orgrsc.org This modular and scalable method allows for the introduction of various functional groups. rsc.orgrsc.org Furthermore, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds by combining the decarboxylation of picolinic acid with the C-H activation of pyridine. mdpi.comresearchgate.net

The table below summarizes key findings in C-H activation and direct arylation for bipyridine synthesis.

Catalyst/ReagentSubstrateProduct TypeKey Features
Palladium Acetate / LigandPyridine / Aryl Halide3,3'-BipyridinesConcise synthesis of drug molecules. preprints.org
Palladium Acetate / Di-tert-butylmethylphosphonium tetrafluoroboratePyridine N-oxide / 2-Bromoacetanilide2-(2-Acetamidoaryl)pyridine N-oxidesMicrowave-promoted, useful yields. nih.gov
Pyridine N-oxide / TFAA / TrimethylamineAzaarene N-oxidesCationically charged azaarenesModular and scalable. rsc.org
Dinuclear Palladium Pincer ComplexPicolinic Acid / PyridineBipyridinesCombines decarboxylation and C-H activation. mdpi.comresearchgate.net
Ruthenium ComplexPyridinesBipyridine derivativesDehydrogenative coupling, high pKa favors yield. mdpi.com

Other Metal-Mediated Coupling Reactions

Beyond C-H activation, several other metal-mediated coupling reactions are pivotal in the synthesis of bipyridines. These reactions, including Suzuki, Negishi, and Stille couplings, typically involve the reaction of a halogenated pyridine with an organometallic reagent.

Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is a widely used method for constructing C(sp²)–C(sp²) bonds in bipyridine structures. mdpi.compreprints.org A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. mdpi.com To circumvent this, various catalytic systems have been designed, including the use of imidazolium salts as ligands for the palladium catalyst, which has achieved high turnover numbers. researchgate.netmdpi.compreprints.org

Negishi and Stille Couplings: Negishi coupling, which utilizes organozinc reagents, and Stille coupling, which employs organotin reagents, are also effective for bipyridine synthesis. mdpi.compreprints.org Stille coupling, for example, has been used to prepare various bipyridine derivatives, although the toxicity of organotin reactants is a notable drawback. researchgate.netmdpi.compreprints.org Negishi coupling provides a valuable alternative and has been successfully applied to the synthesis of methyl-2,2'-bipyridines. acs.org

Ullmann and Wurtz Couplings: The Ullmann coupling, a classical method, involves the copper-mediated homocoupling of aryl halides to form symmetrical bipyridines. mdpi.compreprints.org High reaction temperatures and the need for stoichiometric amounts of copper have limited its utility, but it remains an important technique. mdpi.com Wurtz-type reactions, traditionally using sodium metal, can also produce symmetrical bipyridines. preprints.org

The following table provides an overview of these metal-mediated coupling reactions.

Coupling ReactionMetal CatalystReactantsProduct TypeNoteworthy Aspects
SuzukiPalladiumPyridylboronic acid + HalopyridineSymmetrical/Unsymmetrical BipyridinesCatalyst deactivation by product is a challenge. mdpi.com
NegishiPalladiumOrganozinc reagent + HalopyridineSymmetrical/Unsymmetrical BipyridinesEffective alternative to Stille coupling. mdpi.comacs.org
StillePalladiumOrganotin reagent + HalopyridineSymmetrical/Unsymmetrical BipyridinesToxicity of tin reagents is a concern. mdpi.compreprints.org
UllmannCopperHalopyridineSymmetrical BipyridinesOften requires high temperatures. mdpi.compreprints.org
Wurtz-Halopyridine + SodiumSymmetrical BipyridinesTraditional method with harsh conditions. preprints.org

Transition Metal-Free Approaches to Bipyridine Construction

In a move towards more sustainable and cost-effective synthesis, transition-metal-free methods for constructing bipyridines have been developed. These approaches often rely on the activation of C-H bonds or the use of unique reagents to facilitate coupling. mdpi.com

One such method employs a bis-phenalenyl compound in conjunction with a base like potassium tert-butoxide (K(Ot-Bu)) to achieve C-H functionalization. mdpi.compreprints.org The mechanism involves a single electron transfer (SET) from a phenalenyl radical to generate a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.com Another innovative approach utilizes a stable electride reagent, K⁺(LiHMDS)e⁻, prepared through mechanochemical ball milling, which can mediate the C-H activation and C-C coupling of pyridines. researchgate.netpreprints.org

Furthermore, metal-free [3+3] annulation reactions between enamines and β,β-dichloromethyl peroxides have been reported for the synthesis of polysubstituted pyridines. mdpi.com This method proceeds under mild conditions and avoids the need for transition metal catalysts or radical initiators. mdpi.com

Derivatization from Related Brominated Pyridine Precursors

The functionalization of readily available brominated pyridine precursors is a cornerstone of bipyridine synthesis.

Functionalization of 3-Bromopyridine and 4-Bromopyridine (B75155) Intermediates

3-Bromopyridine and 4-bromopyridine are versatile starting materials. For instance, 3-lithiopyridine, generated from 3-bromopyridine via lithium-halogen exchange, can react with various electrophiles to produce a range of 3-substituted pyridines, including 3-pyridine boronic acid. researchgate.net The synthesis of 3-bromopyridine itself can be achieved by reacting pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide. google.com

Similarly, 4-bromopyridine can be functionalized through metal-halogen exchange reactions, although the resulting intermediates can be unstable. scite.ai Palladium-catalyzed cross-coupling reactions of bromopyridines are also common. For example, 4-Ar-2-bromopyridines can be synthesized through the selective cross-coupling of an aryl magnesium bromide with 2-bromo-4-iodopyridine. researchgate.net

A method for preparing 3-bromo-4-methylpyridine involves the diazotization of 4-methyl-3-aminopyridine in the presence of bromine. google.comchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize halopyridines. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack. uci.edu

Recent advancements have shown that N-phosphonium pyridinium (B92312) intermediates are highly reactive in pyridine SNAr reactions, allowing for C-P bond formation at ambient temperatures. nih.gov The SNAr of 2-fluoropyridines, which can be prepared through C-H fluorination, offers a mild and efficient pathway to a variety of substituted pyridines. acs.org The trimethylammonium group has also been identified as an excellent leaving group in SNAr reactions on bipyridines, reacting much faster than common halogens. acs.org

Green Chemistry Principles in the Synthesis of Bromo-Pyridylpyridines

The principles of green chemistry are increasingly being integrated into the synthesis of bipyridines and other heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. researchgate.net

The development of transition-metal-free reactions, as discussed earlier, is a significant step towards greener synthesis by avoiding potentially toxic and expensive metal catalysts. mdpi.compreprints.orgmdpi.com Additionally, the use of microwave irradiation and ultrasound in synthesis can lead to shorter reaction times and reduced energy consumption. researchgate.net One-pot, multi-component reactions are also a key green strategy, as they reduce the number of synthetic steps and minimize waste. researchgate.net

The use of water as a solvent, where possible, is another important aspect of green chemistry in pyridine chemistry. mdpi.com Furthermore, the development of reusable catalysts, such as heterogeneous organocatalysts, contributes to more sustainable synthetic processes. researchgate.net

Solvent-Free or Aqueous Reaction Conditions

The move away from volatile organic solvents is a central goal in green chemistry. For the synthesis of bipyridine and related heterocyclic compounds, conducting reactions in water or without any solvent offers significant environmental benefits.

Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. The Suzuki coupling reaction, essential for creating the biaryl linkage in this compound, has been successfully adapted to aqueous conditions. researchgate.netnih.gov The use of perfluoro-tagged palladium nanoparticles, for instance, has enabled Suzuki reactions to be conducted in water with very high yields. nih.gov This approach is not only environmentally friendly but also simplifies product isolation. nih.gov Similarly, water-soluble palladium(II)/cationic 2,2'-bipyridyl catalysts have proven to be extremely active for Suzuki reactions in aqueous and aerobic conditions. researchgate.net In the synthesis of some pyrazolo[3,4-b]pyridine derivatives, a Suzuki coupling step was effectively carried out in a water-containing medium. nih.gov

Solvent-free, or solid-state, reactions represent another frontier in green synthesis. For certain heterocyclic compounds like pyrazolo[3,4-b]pyridines, highly efficient synthesis has been achieved using microwave irradiation without any solvent, which can significantly reduce reaction times and energy consumption. mdpi.com While direct solvent-free synthesis of this compound is not extensively documented, the principles demonstrated with related structures highlight a viable path for future synthetic design.

Reaction TypeReactantsSolventKey FindingsReference
Suzuki CouplingArylboronic acids and aryl halidesWaterUse of perfluoro-tagged palladium nanoparticles as catalysts allows for very high yields in an environmentally friendly solvent. nih.gov
Suzuki Coupling4-Bromoacetophenone and phenylboronic acidWaterA water-soluble and air-stable palladium(II)/cationic 2,2'-bipyridyl catalyst was shown to be highly active and recyclable under aqueous, aerobic conditions. researchgate.net
Suzuki CouplingSubstituted bromobenzyl and a pyrazole (B372694) derivativeWater, DCM, MeOHThe Suzuki coupling step was performed in water with Cs2CO3 and Pd(PPh3)4, followed by workup in organic solvents. nih.gov
Condensation ReactionVarious reactants to form pyrazolo[3,4-b]pyridinesSolvent-FreeMicrowave irradiation and a reusable catalyst (KHSO4) enabled a fast, highly efficient, and solvent-free synthesis. mdpi.com

Catalyst Development and Recyclability

Catalyst efficiency and reusability are critical for sustainable industrial-scale synthesis. researchgate.net The high cost and toxicity of palladium, the most common catalyst for Suzuki couplings, have driven the development of systems that are both highly active and easily recovered and reused. researchgate.netorganic-chemistry.org

Significant progress has been made in creating recyclable palladium catalysts. One successful strategy involves immobilizing the catalyst on a solid support. A Merrifield resin-supported phenanthroline-palladium(II) complex, for example, has been used for Suzuki-Miyaura reactions at room temperature. organic-chemistry.org This catalyst proved to be highly stable and could be recycled at least 10 times without a significant loss of activity, with yields remaining above 83% on the tenth run. organic-chemistry.org

Another approach involves designing catalysts with unique properties that facilitate separation. Bimetallic nanoparticles, such as those made of palladium-copper (Pd-Cu) loaded onto carbon, have demonstrated high efficiency and good recycling potential. nih.gov In one study, a Pd-Cu/C catalyst gave a 97.7% yield in a Suzuki coupling, and after the fifth recycle, the yield was still high at 90.5%. nih.gov Hetero-bimetallic catalysts, including palladium-nickel (Pd-Ni) systems, have also been explored for their high activity, stability, and recyclability. lidsen.com The deactivation of such catalysts during recycling can sometimes be caused by the aggregation of the active metal nanoparticles. lidsen.com

Water-soluble ligands are also key to catalyst recyclability in aqueous media. A cationic 2,2'-bipyridyl palladium(II) catalyst was not only highly active in water but also showed minimal loss in activity after five cycles of coupling 4-bromoacetophenone and phenylboronic acid. researchgate.net The development of nitrogen-based ligands, which are often cheaper than the more common phosphine (B1218219) ligands, is also an attractive area of research for creating cost-effective catalysts. researchgate.net

Catalyst SystemSupport/LigandReactionRecyclabilityKey FindingsReference
Palladium(II) ComplexMerrifield Resin (Phenanthroline ligand)Suzuki-Miyaura CouplingAt least 10 cyclesCatalyst is easily recovered and maintains high activity (>83% yield in 10th run). Minimal palladium leaching was observed. organic-chemistry.org
Palladium(II)Cationic 2,2'-BipyridylSuzuki CouplingAt least 5 cyclesWater-soluble and air-stable catalyst showed little loss in activity when reused in aqueous media. researchgate.net
Bimetallic Nanoparticles (Pd-Cu)CarbonSuzuki CouplingAt least 5 cyclesShowed excellent recyclability with a biphenyl (B1667301) yield of 90.5% after the fifth cycle. nih.gov
Terpyridine Pd(II)/Ni(II)Silicon SubstrateSuzuki CouplingReusable for 5 runsExhibited high catalytic activity and reusability, with deactivation attributed to nanoparticle aggregation. lidsen.com
Palladium NanostructuresNone (nanorods and branched structures)Suzuki CouplingAt least 3 cyclesDemonstrated good yields (82-85%) after the 3rd cycle. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Pyridin 3 Yl Pyridine

Reactivity at the Bromine Center

The carbon-bromine bond in 4-bromo-3-(pyridin-3-yl)pyridine is a key site for synthetic modifications, primarily through cross-coupling reactions and the formation of organometallic intermediates.

Cross-Coupling Reactivity with Various Nucleophiles

The bromine atom at the 4-position of the pyridine (B92270) ring is susceptible to displacement through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in such couplings generally follows the order I > Br > Cl, making the bromo-substituted pyridine an effective substrate. nih.gov

A variety of nucleophiles can be employed in these transformations. For instance, Suzuki-Miyaura coupling with arylboronic acids is a common method to introduce new aryl groups. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling process. nih.gov Pyridine sulfinates have also emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often unstable pyridine-boronates. rsc.orgresearchgate.net

The following table provides examples of cross-coupling reactions involving pyridine derivatives, illustrating the versatility of these methods.

Catalyst / LigandNucleophileElectrophileProductYield (%)
Pd(PPh₃)₂Cl₂ / JohnphosPyridyl pyrimidylsulfone4-Bromotoluene3-(p-Tolyl)pyridine derivative83
Pd(PPh₃)₂Cl₂ / JohnphosPyridyl pyrimidylsulfoneBromobenzene3-Phenylpyridine derivative65
Pd(PPh₃)₂Cl₂ / JohnphosPyridyl pyrimidylsulfone4-Bromofluorobenzene3-(4-Fluorophenyl)pyridine derivative85
Pd(PPh₃)₂Cl₂ / JohnphosPyridyl pyrimidylsulfone2-Bromo-5-(trifluoromethyl)pyridine2,2'-Bipyridine (B1663995) derivativeGood

This table showcases representative yields for palladium-catalyzed cross-coupling reactions of pyridine derivatives with various aryl bromides, demonstrating the general utility of this synthetic strategy. acs.org

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The bromine atom can be replaced by a metal, such as magnesium or lithium, to form highly reactive organometallic intermediates. rsc.org For example, reaction with magnesium metal in an ether solvent can generate the corresponding Grignard reagent, 4-(pyridin-3-yl)pyridin-4-ylmagnesium bromide. Similarly, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of the organolithium species via metal-halogen exchange. msu.edu

These organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce various functional groups. For instance, they can react with aldehydes and ketones to form alcohols, with carbon dioxide to yield carboxylic acids, and with nitriles to produce ketones after hydrolysis. msu.edu The ability to form these intermediates opens up a vast array of synthetic possibilities for elaborating the this compound scaffold. rsc.org

Transformations Involving the Pyridine Nitrogen Atoms

The nitrogen atoms in the two pyridine rings of this compound are basic and nucleophilic, allowing for reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

The pyridine nitrogen atoms can be oxidized to form pyridine N-oxides. arkat-usa.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. scripps.eduresearchgate.net Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org

The formation of an N-oxide increases the electron density at the 2- and 4-positions of the pyridine ring, facilitating electrophilic substitution at these positions. researchgate.net The N-oxide group can also act as a directing group in metallation reactions. arkat-usa.org Furthermore, the N-O bond is relatively weak and can be cleaved under various conditions, allowing for deoxygenation to regenerate the parent pyridine. arkat-usa.orgthieme-connect.de This makes N-oxidation a useful strategy for temporary modification of the pyridine ring's reactivity.

The regioselectivity of N-oxidation in a molecule with two pyridine rings, such as this compound, would depend on the electronic and steric environment of each nitrogen atom.

Quaternization and Salt Formation

The lone pair of electrons on the pyridine nitrogen atoms can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. researchgate.net This process, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. google.commdpi.com The formation of a quaternary salt significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.comgoogle.com

The quaternization reaction is typically carried out by treating the pyridine derivative with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. researchgate.net The resulting pyridinium salt can be isolated and used in subsequent reactions. This strategy is often employed to facilitate nucleophilic aromatic substitution reactions that would be difficult to achieve with the parent pyridine. google.comgoogle.com For a molecule like this compound, quaternization could potentially occur at either of the two nitrogen atoms, and the site of reaction would be influenced by steric and electronic factors.

Hydrogenation and Reduction Chemistry of the Pyridine Rings

The aromatic pyridine rings of this compound can be reduced to form piperidine (B6355638) rings through hydrogenation reactions. This transformation typically requires a catalyst, such as platinum, palladium, or rhodium, and a source of hydrogen gas. The conditions for hydrogenation, including pressure, temperature, and choice of catalyst, can influence the stereoselectivity of the reduction.

Borane-catalyzed reductions offer an alternative method for the hydrogenation of pyridines. researchgate.net For example, a cascade process involving hydroboration followed by transfer hydrogenation can effectively reduce substituted pyridines to the corresponding piperidines. researchgate.net These methods can exhibit high chemoselectivity and enantioselectivity, particularly with chiral catalysts. researchgate.net

The reduction of the pyridine rings drastically changes the geometry and chemical properties of the molecule, converting the planar, aromatic system into a three-dimensional, saturated heterocyclic structure.

Electrophilic Aromatic Substitution on the Bipyridine Core

Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for the functionalization of aromatic systems. wikipedia.org However, the bipyridine core of this compound presents significant challenges to this type of transformation. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivating effect is further exacerbated in acidic media, which are commonly required for many electrophilic substitution reactions such as nitration and sulfonation. In the presence of strong acids, the pyridine nitrogen is readily protonated, leading to the formation of a pyridinium cation. wikipedia.orgyoutube.com This positive charge dramatically increases the electron-withdrawing nature of the ring system, rendering it even less susceptible to electrophilic attack. wikipedia.orgyoutube.com

For the this compound molecule, both pyridine rings are expected to be strongly deactivated. The reactivity is anticipated to be comparable to that of nitrobenzene. youtube.com Direct electrophilic substitution on either ring is therefore considered exceptionally difficult to achieve under standard conditions. wikipedia.org To overcome this inherent lack of reactivity, modifications to the pyridine ring, such as N-oxidation, are often necessary. The resulting pyridine N-oxide is more reactive towards electrophiles, and the oxide can be subsequently removed. wikipedia.orgyoutube.com

Rearrangement and Isomerization Processes

Rearrangement and isomerization reactions offer alternative pathways for the functionalization of aryl halides like this compound, circumventing the difficulties of direct substitution. These processes can lead to the formation of different constitutional isomers, which may be more amenable to subsequent reactions or possess desired properties.

A significant transformation pathway for bromo-substituted pyridines is base-catalyzed aryl halide isomerization. nih.govamazonaws.comresearchgate.net This process allows for the migration of a halogen atom to an adjacent carbon atom on the pyridine ring. Mechanistic studies have shown that this isomerization proceeds through the formation of a highly reactive pyridyne intermediate. nih.govamazonaws.comresearchgate.net

The reaction is typically initiated by a strong base, which facilitates the elimination of hydrogen bromide from the pyridine ring. nih.gov Research on 3-bromopyridines has demonstrated that in the presence of a strong base, they can isomerize to form 4-bromopyridines. nih.govamazonaws.com This suggests that this compound could potentially isomerize to a different bromo-substituted bipyridine isomer under similar conditions. The process is reversible, and the final ratio of isomers can be influenced by the reaction conditions. nih.gov

The table below summarizes the results of base-catalyzed isomerization of various bromoarenes, illustrating the general applicability of this transformation.

SubstrateIsomerized ProductYield (%)
1-bromo-3-(trifluoromethyl)benzene1-bromo-4-(trifluoromethyl)benzene85
1-bromo-3,5-bis(trifluoromethyl)benzene1-bromo-2,4-bis(trifluoromethyl)benzene95
3-bromopyridine (B30812)4-bromopyridine (B75155)80

The key intermediate in base-catalyzed aryl halide isomerization is the pyridyne, an analogue of benzyne. nih.govwikipedia.org For a molecule like this compound, treatment with a strong base could lead to the formation of a 3,4-pyridyne intermediate on the bromo-substituted ring. The first postulation of pyridyne intermediates dates back to 1955. wikipedia.org

Once formed, the 3,4-pyridyne is a highly reactive species due to the strain of the triple bond within the six-membered ring. wikipedia.orgnih.gov It can be trapped by a variety of nucleophiles and cycloaddition partners. nih.govnih.gov The regioselectivity of nucleophilic addition to unsymmetrically substituted 3,4-pyridynes can be poor, often resulting in a mixture of products. nih.gov However, the introduction of directing groups on the pyridine ring can control the regioselectivity of the addition. nih.govnih.gov

In the context of the isomerization reaction, the bromide ion present in the reaction mixture can add back to the pyridyne intermediate at either of the two carbons of the formal triple bond, leading to the observed isomerization. nih.gov The trapping of a 3,4-pyridyne intermediate with furan (B31954) provides evidence for its formation. nih.gov

The table below presents data on the trapping of a 3,4-pyridyne intermediate, demonstrating its reactivity.

Pyridyne PrecursorTrapping AgentProductNotes
3-IodopyridineFuranCycloadductConfirms formation of 3,4-pyridyne. nih.gov
3-IodopyridineKBr3-Bromopyridine and 4-BromopyridineSupports bromide addition to 3,4-pyridyne. nih.gov
3-Bromo-4-chloropyridineFuran and Lithium amalgam1,4-Epoxy-dihydroquinolineProceeds through a 2,3-pyridyne intermediate. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Bromo-3-(pyridin-3-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) nuclei.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the seven protons on the two pyridine (B92270) rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as the anisotropic effects of the aromatic rings. Protons on the pyridine ring containing the bromine atom are anticipated to show different shielding environments compared to the protons on the unsubstituted pyridin-3-yl ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display ten distinct resonances corresponding to the ten carbon atoms in this compound. The carbon atom attached to the bromine (C4) will experience a significant downfield shift due to the halogen's inductive effect. The chemical shifts of the other carbon atoms will be influenced by their position relative to the nitrogen atoms and the bromine substituent.

¹⁵N NMR spectroscopy is particularly informative for nitrogen-containing heterocyclic compounds. researchgate.net The two nitrogen atoms in this compound are expected to have different chemical shifts due to their distinct electronic environments. The nitrogen in the 4-bromopyridine (B75155) ring will have a chemical shift influenced by the adjacent bromine atom, while the nitrogen in the pyridin-3-yl ring will be in a different electronic environment. scispace.comnih.gov The specific chemical shifts can provide insights into the electronic distribution within the pyridine rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.5 - 8.7C2: 150 - 155
H57.5 - 7.7C3: 135 - 140
H68.6 - 8.8C4: 120 - 125 (C-Br)
H2'8.8 - 9.0C5: 125 - 130
H4'7.8 - 8.0C6: 148 - 152
H5'7.3 - 7.5C2': 150 - 155
H6'8.6 - 8.8C3': 138 - 142
C4': 123 - 128
C5': 135 - 140
C6': 148 - 152

Note: These are predicted values based on known data for similar substituted pyridines and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between H5 and H6 on the 4-bromopyridine ring, and between H4', H5', and H6' on the pyridin-3-yl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each carbon atom that has an attached proton by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net This would be instrumental in confirming the connection between the two pyridine rings, for example, by showing a correlation between the protons on one ring and the carbons of the other ring at the point of their linkage (C3 and C3').

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could be used to confirm the relative orientation of the two pyridine rings. For instance, a NOE between a proton on the 4-bromopyridine ring and a proton on the pyridin-3-yl ring would indicate that they are close in space. ipb.pt

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine rings and the C-Br bond. nist.gov Key expected absorptions include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine rings, which are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretching vibration , which would likely be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Pyridine ring bending vibrations , which give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by vibrations of the pyridine rings. researchgate.netxmu.edu.cn The symmetric ring breathing modes of the pyridine rings are often strong in the Raman spectrum and would be expected in the 990-1050 cm⁻¹ region. The C-Br stretch is also typically Raman active.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
C=C / C=N Ring Stretch1400 - 16001400 - 1600
Pyridine Ring BreathingWeak/Absent990 - 1050
C-Br Stretch500 - 600500 - 600

Note: These are predicted frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₀H₇BrN₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. youtube.com

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for bipyridyl compounds involve cleavage of the bond between the two rings and fragmentation of the individual pyridine rings. The loss of the bromine atom and the elimination of HCN from the pyridine rings are also expected fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₁₀H₇BrN₂, the theoretical exact mass can be calculated. The presence of bromine is a key isotopic marker, as it naturally occurs as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. This results in a characteristic M+2 peak in the mass spectrum that is of almost equal intensity to the molecular ion peak. wikipedia.org

Table 1: Theoretical HRMS Data for this compound

Ion Molecular Formula Isotope Calculated Exact Mass (Da)
[M]⁺ C₁₀H₇⁷⁹BrN₂ ⁷⁹Br 233.9847
[M+2]⁺ C₁₀H₇⁸¹BrN₂ ⁸¹Br 235.9827
[M+H]⁺ C₁₀H₈⁷⁹BrN₂ ⁷⁹Br 234.9925

Note: These are theoretical values. Experimental values may vary slightly.

Fragmentation Patterns and Structural Information

In mass spectrometry, the fragmentation pattern provides a fingerprint of a molecule's structure. libretexts.orglibretexts.org For this compound, the fragmentation is expected to be influenced by the bipyridyl core and the bromine substituent. The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridine rings. miamioh.edu

Key expected fragmentation pathways include:

Loss of Bromine: A common fragmentation pathway for organobromine compounds is the cleavage of the C-Br bond, which would result in a significant peak corresponding to the loss of a bromine radical (·Br). researchgate.net

Cleavage of the Bipyridyl Linkage: The bond connecting the two pyridine rings could also cleave, leading to fragments corresponding to the individual pyridine and bromopyridine ions.

Ring Fragmentation: At higher energies, the pyridine rings themselves can fragment, leading to smaller charged species.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule, providing information about its chromophoric and luminescent properties.

Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the bipyridyl system. The extended conjugation between the two pyridine rings forms the primary chromophore. The presence of the bromine atom may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 3,3'-bipyridine (B1266100). Studies on similar bipyridine derivatives have shown strong electronic transitions in the UV region. nih.gov The absorption properties can also be influenced by the solvent polarity.

Photophysical Behavior and Luminescence Characteristics

The fluorescence properties of bipyridine compounds are of great interest for applications in sensors and organic light-emitting diodes (OLEDs). The fluorescence of this compound is expected to originate from the relaxation of the excited π-system. The quantum yield of fluorescence can be highly dependent on the molecular structure and the surrounding environment. In some bipyridine systems, the presence of heavy atoms like bromine can enhance intersystem crossing to the triplet state, potentially leading to phosphorescence or a reduced fluorescence quantum yield.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related bipyridine structures can provide insights into its likely conformation. The dihedral angle between the two pyridine rings is a key conformational feature. In the solid state, this angle will be influenced by crystal packing forces and intermolecular interactions, such as π-π stacking. The presence of the bromine atom may also influence the crystal packing through halogen bonding interactions. Computational modeling studies on similar molecules have been used to predict stable conformations.

Table 2: List of Chemical Compounds

Compound Name
This compound
3,3'-bipyridine
Pyridine

Crystal Packing Analysis and Lattice Parameters

No data available.

Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, Halogen Bonding

No data available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 4-Bromo-3-(pyridin-3-yl)pyridine. These methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher HOMO energy indicates a greater ability to act as an electron donor. In this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) rings.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy suggests a greater ability to act as an electron acceptor. The presence of the electronegative bromine atom and the pyridine nitrogen atoms would influence the LUMO's energy and distribution.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

A hypothetical FMO analysis for this compound would yield specific energy values for these orbitals, which could be presented in a data table.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy (Value)
LUMO Energy (Value)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Electron-Rich Regions (Red/Yellow): These areas indicate a negative electrostatic potential and are prone to attack by electrophiles. In this compound, these regions would be expected around the nitrogen atoms of the pyridine rings.

Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are susceptible to attack by nucleophiles. The hydrogen atoms and the region around the carbon-bromine bond would likely exhibit positive potential.

An MEP map would provide a color-coded 3D model of the molecule, visually detailing its reactive sites.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and chemical hardness. A higher electrophilicity index points to a stronger electrophile.

These calculated values would offer a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 2: Hypothetical Reactivity Descriptors for this compound

Descriptor Value
Chemical Hardness (η) (Value)
Electrophilicity Index (ω) (Value)

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a popular choice, other computational methods could also be employed to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without using experimental data for parametrization. They can provide highly accurate results, particularly for smaller molecules, but are computationally more demanding than DFT. They would be used to calculate properties like molecular geometry, vibrational frequencies, and dipole moments.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, less-detailed investigations of molecular properties.

Conformational Analysis and Energy Landscapes

The two pyridine rings in this compound are connected by a single C-C bond, allowing for rotation. This rotation gives rise to different spatial arrangements, or conformations, of the molecule.

A conformational analysis would involve calculating the molecule's energy as the dihedral angle between the two pyridine rings is systematically varied. This generates a potential energy surface, or energy landscape.

Global Minimum: The conformation with the lowest energy on this landscape represents the most stable and, therefore, the most probable structure of the molecule.

Local Minima: Other low-energy conformations might also exist as stable isomers.

Transition States: The energy maxima on the rotational profile correspond to transition states, which represent the energy barriers to interconversion between different conformations.

This analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its biological activity and physical properties. The results would typically be presented as a plot of energy versus the dihedral angle.

Reaction Mechanism Studies through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of "this compound," theoretical studies are crucial for understanding its formation and reactivity. These investigations typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers. rsc.orgmdpi.com

The synthesis of bipyridine structures, including "this compound," often proceeds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov Computational studies can model these catalytic cycles to identify the transition state structures for each elementary step, including oxidative addition, transmetalation, and reductive elimination.

For instance, in a Suzuki coupling reaction to form a related bipyridine system, computational analysis revealed the energetic landscape of the catalytic cycle. The transition state for the oxidative addition of a bromo-pyridine to a palladium(0) catalyst is a critical point in the reaction pathway. The calculated energy barrier for this step provides a quantitative measure of its feasibility. Subsequent steps, such as the transmetalation with a pyridineboronic acid and the final reductive elimination to yield the bipyridine product and regenerate the catalyst, each have their own characteristic transition states and energy barriers.

Table 1: Hypothetical Energy Barriers for Suzuki Coupling to form this compound

Reaction StepCalculated Energy Barrier (kcal/mol)
Oxidative Addition15.2
Transmetalation12.5
Reductive Elimination8.7

Note: The data in this table is hypothetical and serves as an example of the types of results obtained from computational studies. Actual values would be derived from specific DFT calculations for the "this compound" synthesis.

These computational findings help in optimizing reaction conditions. For example, a high calculated energy barrier for a particular step might suggest that a different ligand on the metal catalyst or a higher reaction temperature could facilitate the reaction.

The choice of solvent can significantly influence the rate and outcome of a reaction. Computational models can incorporate solvent effects, either implicitly using continuum solvent models or explicitly by including individual solvent molecules in the calculation. These models can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction pathway.

In the synthesis of pyridine derivatives, the polarity of the solvent can affect the solubility of reactants and the stability of charged or polar intermediates. For example, a polar aprotic solvent like dimethylformamide (DMF) might be favored in a Suzuki coupling reaction. Computational studies can quantify the effect of different solvents on the energy barriers of the reaction. The interaction of the solvent with the transition state structure can be a key determinant of the reaction's efficiency. A solvent that can effectively solvate and stabilize a polar transition state will lower the activation energy and accelerate the reaction.

Prediction of Spectroscopic Parameters

Computational chemistry also allows for the prediction of various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to calculate theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) for "this compound." These calculations are typically performed on the optimized geometry of the molecule.

The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be compared with experimental NMR data to confirm the structure. Discrepancies between calculated and experimental values can often be rationalized by considering environmental factors such as solvent effects and intermolecular interactions that may not be fully captured by the theoretical model.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2--151.8152.1
C4--122.5123.1
C58.658.63149.2149.5
C68.508.48138.1138.4
C2'8.908.88150.5150.8
C4'7.957.93135.7136.0
C5'7.457.43123.9124.2
C6'8.708.68148.3148.6

Note: The data in this table is a representative example and not based on actual reported values for "this compound."

Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations. For "this compound," these would include the C-H, C=C, and C=N stretching and bending modes of the pyridine rings, as well as the C-Br stretching vibration.

Simulated UV-Vis spectra are generated by calculating the electronic transitions between molecular orbitals. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For a conjugated system like "this compound," the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions. Theoretical predictions can help in interpreting the experimental spectrum and understanding the electronic structure of the molecule.

Applications in Advanced Chemical Systems and Materials Science

Versatile Building Block in Organic Synthesis

The reactivity of the carbon-bromine bond and the presence of two pyridine (B92270) rings make 4-Bromo-3-(pyridin-3-yl)pyridine a valuable precursor in the synthesis of intricate organic molecules.

Synthesis of Complex Polyheterocyclic Architectures

Polyheterocyclic compounds are of great interest due to their diverse applications. rsc.org The synthesis of these complex structures can be achieved through multicomponent reactions (MCRs), which are one-pot processes combining three or more reagents to form complex products. rsc.org The bipyridyl structure of this compound makes it an ideal candidate for constructing polyheterocyclic systems. For instance, pyrrolo[3,4-b]pyridin-5-ones, which are aza-analogues of the medicinally important isoindolin-1-one (B1195906) core, can be synthesized through cascade processes involving Ugi-type three-component reactions. nih.gov These reactions allow for the rapid assembly of polysubstituted cores that can be further elaborated into complex polyheterocyclic frameworks. nih.gov The versatility of these synthetic routes enables the introduction of various substituents, including alkyl, aryl, and other heterocyclic moieties, leading to a wide range of structurally diverse molecules. nih.gov

Precursors for Supramolecular Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. mdpi.comsemanticscholar.org Host-guest systems are a cornerstone of this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. mdpi.comnih.gov The design of these systems often relies on building blocks that can be tailored to create specific cavities and recognition sites. nih.gov

Derivatives of this compound can serve as precursors for the synthesis of such host molecules. The bipyridyl unit provides a rigid scaffold, while the bromine atom offers a reactive handle for further functionalization. Through reactions like the Suzuki-Miyaura cross-coupling, various functional groups can be introduced to create hosts with specific sizes, shapes, and electronic properties, enabling selective guest binding. nih.gov These host-guest systems have potential applications in areas such as molecular sensing, drug delivery, and catalysis. nih.govthno.org

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyridine rings of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property is extensively utilized in coordination chemistry and catalysis. wikipedia.org

Design and Synthesis of Metal-Organic Ligands

This compound can act as a ligand itself or be modified to create more complex metal-organic ligands. The coordination of pyridine and its derivatives to transition metals is a well-established field, leading to a vast array of complexes with diverse geometries and electronic properties. wikipedia.orgsemanticscholar.orgresearchgate.net The synthesis of these complexes often involves the direct reaction of the pyridine-based ligand with a metal salt. semanticscholar.org The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties, such as porosity and luminescence, which are dependent on the structure of the ligand and the coordination geometry of the metal ion. stmarytx.eduresearchgate.net For example, pyridine-based diimide ligands have been synthesized for the future creation of MOFs aimed at electrochemical applications. stmarytx.edu

Formation of Transition Metal Complexes for Catalytic Applications

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations. wikipedia.orgresearchgate.net The electronic and steric properties of the pyridine ligand can be fine-tuned to influence the activity and selectivity of the catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govsemanticscholar.org These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. semanticscholar.org The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the desired product and regenerate the catalyst. youtube.comuwindsor.ca

The efficiency of these reactions can be influenced by the nature of the ligands coordinated to the palladium center. Pyridine-containing ligands, derived from or analogous to this compound, can be employed in these catalytic systems. For instance, studies have shown that pyridine derivatives can be successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of biaryl compounds. nih.govbeilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. mdpi.com The electronic properties of the substituents on the pyridine ring can affect the catalytic activity, with electron-rich boronic acids often leading to better yields. mdpi.com The steric hindrance around the reactive sites can also play a significant role in the outcome of the reaction. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Derivatives

Reactant 1Reactant 2CatalystBaseSolventProduct TypeReference
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterTri-substituted pyridine beilstein-journals.org
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/waterBiaryl pyridines nih.gov
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsPd(PPh₃)₄K₃PO₄Not specifiedSubstituted imines nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxanePhenyl-substituted pyrimidines mdpi.com
Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are still an emerging area of research, its structural motif is highly relevant. Bipyridine ligands are fundamental to the design of chiral catalysts for enantioselective transformations. The C2-symmetry of many bipyridine-metal complexes is crucial for inducing stereoselectivity. The derivatization of this compound, for instance, through the substitution of the bromine atom with chiral auxiliaries or its incorporation into larger chiral scaffolds, presents a promising avenue for developing novel catalysts. The synthesis of chiral piperidines, important pharmaceutical building blocks, often relies on the asymmetric functionalization of pyridine derivatives, highlighting the potential of chiral bipyridine compounds in this field. nih.govorganic-chemistry.org

Photoredox Catalysis

The pyridine moiety is a well-established component in photoredox catalysis, often as part of light-harvesting complexes like ruthenium or iridium polypyridyl complexes. nih.govresearchgate.net These catalysts can absorb visible light and initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net The bipyridyl structure of this compound makes it a candidate for integration into such photocatalytic systems. The electronic properties of the resulting complex can be tuned by modifying the substituents on the pyridine rings. The bromine atom on this compound offers a site for further functionalization, allowing for the attachment of other photoactive or catalytic units to create multifunctional photocatalysts. For example, the pyridylation of alkenes can be achieved through photoredox catalysis, demonstrating the utility of pyridine derivatives in these reactions. nih.gov

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The programmability of their structure and function has led to their use in gas storage, separation, and catalysis. Bipyridine-based ligands are extensively used in the synthesis of MOFs due to their excellent coordination ability with various metal centers.

The nitrogen atoms of the two pyridine rings in this compound can chelate to a single metal center or bridge between different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The bromine atom can serve as a functional site for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores. Research has shown that the introduction of pyridine into the coordination sphere of metal ions can lead to the formation of ultrathin 2D MOFs with enhanced catalytic activity for reactions like the oxygen evolution reaction. rsc.org The structural diversity of MOFs can be influenced by the choice of the pyridine-based ligand and the reaction conditions. researchgate.netrsc.org For instance, an ionic iron-based MOF utilizing a pyridyl-terpyridine ligand has been shown to be an effective precatalyst for the hydroboration of alkynes. nih.gov

Development of Organic Electronic and Optoelectronic Materials

The delocalized π-system of the bipyridine core in this compound makes it an attractive component for organic electronic and optoelectronic materials. These materials are utilized in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, materials based on pyridine derivatives can function as electron-transporting layers (ETLs) or as hosts for phosphorescent emitters. The electron-deficient nature of the pyridine ring facilitates electron injection and transport. Pyridine-containing compounds have been shown to be promising ETL materials in organic solar cells, leading to enhanced power conversion efficiencies. rsc.org Similarly, in OPVs, pyridine-based molecules can act as electron acceptors or as components of the active layer that absorbs light and generates charge carriers. The performance of these devices is closely linked to the electron mobility of the materials used. rsc.org

The bromine atom on this compound provides a convenient handle for further chemical modifications. For example, it can be used in cross-coupling reactions to attach other aromatic or heteroaromatic units, thereby tuning the electronic and photophysical properties of the resulting molecule. This allows for the rational design of materials with optimized energy levels and charge transport characteristics for specific OLED or OPV applications.

Organic Semiconductors and Charge Transport Materials

The ability to form ordered structures through π-π stacking interactions is a key requirement for efficient charge transport in organic semiconductors. The planar bipyridine structure of this compound and its derivatives can facilitate such interactions. The development of organic semiconductors with high charge carrier mobilities is crucial for the advancement of organic field-effect transistors (OFETs) and other electronic devices. nih.govossila.com

Research on related pyridine-containing systems has demonstrated their potential as electron-transporting organic semiconductors. nih.gov The time-of-flight (TOF) method is a reliable technique for characterizing charge transport in these materials. nih.gov The bromine atom in this compound can be exploited to synthesize more complex, extended π-systems through reactions like the Suzuki or Sonogashira coupling, aiming to enhance the charge transport properties.

Polymer Chemistry and Advanced Composites

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting materials. The bipyridine unit can introduce metal-coordination sites, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

Furthermore, the bromine atom can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined block copolymers. These polymers can self-assemble into ordered nanostructures, which are of interest for applications in nanotechnology and materials science. The resulting polymers can also be used to create advanced composites by blending them with other materials to achieve synergistic properties.

Incorporation into Polymer Backbones or Side Chains

The bifunctional nature of this compound, arising from its two pyridine rings and the carbon-bromine bond, allows for its incorporation into polymeric structures through various synthetic strategies. It can be envisaged as a monomer in both chain-growth and step-growth polymerization reactions.

Potential Polymerization Pathways:

Polycondensation Reactions: The pyridine rings, particularly their nitrogen atoms, can participate in reactions to form coordination polymers. nih.govsci-hub.se Furthermore, the bromine atom can be converted to other functional groups, such as carboxylic acids or amines, which are common monomers for polycondensation reactions leading to polyesters, polyamides, and polyimides. The synthesis of polyimides containing pyridine rings has been shown to yield materials with good thermal stability and solubility. benicewiczgroup.com

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. mdpi.compreprints.org These reactions are powerful tools for the synthesis of conjugated polymers, where the bipyridine unit could be integrated into the polymer backbone. Such polymers are of significant interest for their electronic and optical properties.

Grafting onto Existing Polymers: this compound can be grafted as a side chain onto existing polymer backbones. For instance, polymers with nucleophilic sites could react with the carbon-bromine bond. This approach allows for the modification of the properties of commodity polymers by introducing the specific functionalities of the bipyridine moiety. Research on grafting pyridine-containing moieties onto polymers has demonstrated enhanced thermal stability and fluorescent properties. mdpi.com

The table below summarizes potential polymerization methods and the resulting polymer types where this compound could theoretically be employed, based on the chemistry of related compounds.

Polymerization MethodPotential Role of this compoundResulting Polymer TypeReference for Analogy
PolycondensationMonomer (after functionalization of the bromine)Polyesters, Polyamides, Polyimides benicewiczgroup.com
Metal-Catalyzed Cross-CouplingMonomerConjugated Polymers mdpi.compreprints.org
Coordination PolymerizationLigandCoordination Polymers nih.govsci-hub.se
Polymer GraftingSide-chain MoietyFunctionalized Polymers mdpi.com

Enhancement of Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of this compound into polymer structures is anticipated to impart several beneficial properties to the resulting materials, primarily stemming from the rigidity of the bipyridine unit and the presence of the bromine atom.

Thermal Stability:

Mechanical Strength:

The rigidity of the bipyridine unit can also contribute to increased mechanical strength and modulus of the resulting polymers. The incorporation of rigid aromatic units into polymer backbones is a well-known strategy for enhancing mechanical performance. The strong intermolecular interactions, such as π-π stacking between the pyridine rings, can further improve the cohesion of the polymer chains, leading to materials with higher tensile strength and stiffness. The tailoring of mechanical properties of polymers through copolymerization and cross-linking is a well-established practice. mdpi.com

Influence of the Bromine Atom:

The bromine atom introduces several additional effects:

Flame Retardancy: Halogenated compounds, particularly those containing bromine, are widely used as flame retardants. The bromine atom can act as a radical scavenger in the gas phase during combustion, interrupting the exothermic processes and reducing the flammability of the material.

The following table provides a hypothetical summary of the expected influence of incorporating this compound on material properties, based on the known effects of its constituent parts in other polymer systems.

PropertyExpected Influence of Bipyridine UnitExpected Influence of Bromine AtomReference for Analogy
Thermal Stability IncreasePotential for early dehydrobromination, but overall high stability from aromatic core benicewiczgroup.commdpi.com
Mechanical Strength IncreaseMinimal direct effect, but contributes to higher density mdpi.com
Flame Retardancy -IncreaseGeneral knowledge on halogenated flame retardants
Solubility Can enhance solubility in polar solventsCan modify solubility profile benicewiczgroup.com

It is crucial to reiterate that the information presented here is based on extrapolations from related chemical structures. Detailed experimental investigation is necessary to fully elucidate the behavior of this compound in polymer systems and to validate its potential for creating novel materials with enhanced properties.

Future Directions and Emerging Research Opportunities

Innovations in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing 4-Bromo-3-(pyridin-3-yl)pyridine is a primary area of future research. Traditional synthetic routes for bipyridines often rely on harsh reaction conditions and hazardous reagents. mdpi.com The focus is now shifting towards green chemistry principles to minimize environmental impact and enhance process safety and efficiency.

Emerging sustainable synthetic strategies that could be applied and optimized for this compound include:

Microwave-Assisted Synthesis: This technique offers rapid heating and can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.orgmdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for seamless integration of multiple reaction steps, leading to more efficient and scalable production. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts in the synthesis of pyridine (B92270) derivatives is a growing area of interest. Biocatalysts operate under mild conditions and exhibit high selectivity, reducing the need for harsh chemicals. acs.org

Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions, offering a greener alternative to traditional solvent-based syntheses. acs.orgacs.org

Synthetic MethodKey AdvantagesPotential Impact on this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, enhanced reaction rates. acs.orgmdpi.comFaster and more energy-efficient production.
Flow Chemistry Improved safety, scalability, and process control. mdpi.comresearchgate.netSafer and more efficient large-scale manufacturing.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. acs.orgGreener and more selective synthesis pathways.
Mechanochemistry Solvent-free, reduced waste, faster reaction times. acs.orgacs.orgEnvironmentally friendly solid-state synthesis.

Exploration of Novel Reactivity and Unconventional Transformations

The bromine atom and the two pyridine rings in this compound offer multiple sites for novel chemical transformations. Future research will likely focus on exploring and exploiting this reactivity to create a diverse range of functional molecules.

Key areas for investigation include:

C-H Activation: Direct functionalization of the pyridine rings through C-H activation is a powerful strategy for creating new derivatives without the need for pre-functionalized starting materials. researchgate.netresearchgate.netresearchgate.net This approach is atom-economical and allows for the introduction of a wide range of substituents.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for a variety of organic transformations. nih.govnih.gov Investigating the photocatalytic reactions of this compound could lead to novel and selective methods for functionalization, such as C-Br bond activation or reactions involving the pyridine nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine ring is a handle for SNAr reactions, allowing for the introduction of various nucleophiles to create new derivatives with tailored electronic and steric properties. rsc.org

Cross-Coupling Reactions: The bromine atom also serves as a key reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netdepaul.edu

Advanced Characterization Techniques for Dynamic Systems

As this compound and its derivatives are explored for applications in dynamic systems, such as molecular switches and sensors, the use of advanced characterization techniques will be crucial for understanding their behavior.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information on the structural changes and reaction intermediates of this compound in catalytic processes or under external stimuli. researchgate.netiastate.edubohrium.comnih.gov

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing metal complexes of bipyridine ligands and for studying dynamic combinatorial libraries, providing insights into speciation and ligand exchange. acs.orgresearchgate.netnih.gov

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, including 2D NMR and variable temperature studies, can be employed to elucidate the structure of complex derivatives and to study dynamic processes like ligand exchange in coordination complexes. rsc.orgdepaul.edu

Electrochemical Analysis: Cyclic voltammetry and other electrochemical methods are essential for probing the redox properties of this compound and its derivatives, which is critical for applications in electronics and energy storage. mdpi.comresearchgate.net

Integration into Multifunctional Smart Materials

The unique electronic and coordinating properties of the bipyridine scaffold make this compound a promising building block for the development of multifunctional smart materials. These materials can respond to external stimuli such as light, heat, or chemical analytes.

Potential applications in smart materials include:

Photochromic Materials: Bipyridine derivatives have been incorporated into photochromic materials that change color upon exposure to light. acs.orgresearchgate.netnih.govnih.gov The specific substitution pattern of this compound could be tuned to achieve desired photoresponsive properties.

Chemosensors: Conjugated polymers containing bipyridine units can act as fluorescent chemosensors for the detection of metal ions. acs.org The sensitivity and selectivity of these sensors can be modulated by the polymer's backbone rigidity and the nature of the bipyridine ligand.

Metal-Organic Frameworks (MOFs): Bipyridine ligands are widely used in the construction of MOFs. mdpi.comrsc.orgresearchgate.net Incorporating this compound into MOFs could lead to materials with tailored porosity, catalytic activity, and sensing capabilities.

Stimuli-Responsive Polymers: The ability of bipyridines to coordinate with metal ions can be exploited to create stimuli-responsive polymers that change their properties, such as solubility or conformation, in response to the addition or removal of metal ions. depaul.edu

Smart Material ApplicationRole of this compoundPotential Functionality
Photochromic Materials Photoactive component in coordination polymers or organic molecules. acs.orgresearchgate.netnih.govnih.govLight-induced color change for applications in optical switches and data storage.
Chemosensors Metal-ion binding site in conjugated polymers. acs.orgFluorescent detection of specific metal ions for environmental monitoring or biological imaging.
Metal-Organic Frameworks (MOFs) Linker or functional ligand in the framework structure. mdpi.comrsc.orgresearchgate.netTunable porosity for gas storage and separation, or catalytic sites for chemical reactions.
Stimuli-Responsive Polymers Metal-coordinating unit for cross-linking or conformational changes. depaul.eduMaterials that respond to metal ions for applications in drug delivery or self-healing materials.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full realization of the potential of this compound will require a highly interdisciplinary approach, integrating expertise from chemistry, materials science, and engineering.

Future collaborative research will be essential for:

Device Integration: Chemists will synthesize and functionalize this compound derivatives, while materials scientists and engineers will be crucial for incorporating these molecules into functional devices such as sensors, displays, and electronic components.

Computational Modeling: Theoretical chemists and computational materials scientists can use modeling and simulation to predict the properties of new materials based on this compound, guiding synthetic efforts and accelerating the discovery of new functionalities.

Process Engineering: Chemical engineers will play a vital role in developing scalable and cost-effective manufacturing processes for both the compound itself and the smart materials derived from it, translating laboratory discoveries into real-world applications.

The journey from a promising molecule to a key component in advanced technologies is a complex one, but the diverse research opportunities surrounding this compound suggest a bright future. Through continued innovation in synthesis, exploration of novel reactivity, application of advanced characterization techniques, and fostering interdisciplinary collaborations, the scientific community is poised to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-(pyridin-3-yl)pyridine, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Key steps include:
  • Bromine functionalization : Substitution reactions at the 4-bromo position with nucleophiles (e.g., sodium azide or thiocyanate) .
  • Pyridine ring coupling : Reaction with pyridinyl boronic acids under inert atmospheres, typically in solvents like DMF/H₂O at 80–100°C .
    Example Table :
Reaction TypeCatalystSolventTemperatureYield (%)Reference
Suzuki CouplingPd(PPh₃)₄DMF/H₂O80°C65–75
Nucleophilic SubstitutionKSCN/NaN₃DMSORT50–60

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software for structural refinement, particularly effective for resolving halogen-bonding interactions in pyridine derivatives .
  • Spectroscopy :
  • ¹H/¹³C NMR : Pyridine protons appear at δ 8.5–9.0 ppm; bromine substitution causes deshielding .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.0) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory data between theoretical and experimental spectroscopic results for derivatives?

  • Methodological Answer :
  • Tautomer analysis : Use variable-temperature NMR to identify equilibrium states of pyridine tautomers .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) to identify conformational discrepancies .
  • Impurity profiling : Detect trace intermediates via LC-MS (e.g., brominated byproducts in coupling reactions) .

Q. What strategies optimize cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like XPhos to improve yields in sterically hindered systems .
  • Solvent effects : Replace DMF with toluene/EtOH mixtures to reduce side reactions in microwave-assisted syntheses .
  • Substrate pre-activation : Pre-treat boronic acids with K₂CO₃ to enhance reactivity in aqueous conditions .

Q. What experimental approaches analyze reaction intermediates in multi-step syntheses?

  • Methodological Answer :
  • In-situ monitoring : Use ReactIR to track intermediates (e.g., boronate esters) in real-time .
  • Isolation techniques : Employ flash chromatography (silica gel, hexane/EtOAc) to separate labile intermediates .
  • Cryogenic trapping : Quench reactions at –78°C and analyze intermediates via HRMS or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.